4-Benzyloxy-1,3-butanediol
Description
Significance as a Chiral Building Block in Modern Synthesis
4-Benzyloxy-1,3-butanediol is a valued chiral building block in contemporary organic synthesis due to its unique structural features. The presence of a benzyloxy group not only enhances its reactivity and solubility but also serves as a crucial protecting group for one of the hydroxyl functionalities. chemimpex.com This allows for selective manipulation of the two alcohol groups, a critical aspect in the multi-step synthesis of complex molecules.
The primary significance of this compound lies in its application as an intermediate for the creation of enantiomerically pure pharmaceuticals. chemimpex.comchemimpex.com Chiral drugs, which contain a single enantiomer, often exhibit improved efficacy and safety profiles compared to their racemic counterparts. This compound provides a pre-defined stereocenter, which can be incorporated into the final drug molecule, thereby avoiding the need for challenging and often inefficient chiral resolution steps later in the synthetic sequence. Researchers utilize this building block in the synthesis of a variety of bioactive compounds, including those with anti-inflammatory and analgesic properties. chemimpex.com Beyond pharmaceuticals, it also finds use in the flavor and fragrance industry and as a component in the synthesis of specialized polymers. chemimpex.com
Stereoisomeric Forms of this compound and Their Enantiomeric Purity Requirements
Like many chiral molecules, this compound exists as a pair of enantiomers: (R)-4-Benzyloxy-1,3-butanediol and (S)-4-Benzyloxy-1,3-butanediol. The absolute configuration at the stereocenter (C-3) dictates the three-dimensional arrangement of the substituents and is crucial for its utility in asymmetric synthesis. The choice between the (R) or (S) isomer is determined by the desired stereochemistry of the final target molecule.
The enantiomeric purity of these stereoisomers is of utmost importance. In pharmaceutical applications, the presence of an undesired enantiomer can lead to reduced efficacy or even off-target effects. Therefore, stringent requirements are placed on the enantiomeric excess (ee) of chiral building blocks like this compound, often demanding values greater than 99%. researchgate.net The synthesis of such highly pure enantiomers can be achieved through various methods, including the asymmetric reduction of a precursor ketone or the kinetic resolution of a racemic mixture. researchgate.netresearchgate.net For instance, biocatalytic methods employing specific enzymes or whole-cell systems have been developed for the production of (R)-1,3-butanediol with very high enantiomeric excess. researchgate.netresearchgate.net
Table 1: Stereoisomers of this compound and Related Compounds
| Compound Name | CAS Number | Stereochemistry |
|---|---|---|
| (R)-4-Benzyloxy-1,3-butanediol | 81096-93-7 | R |
| (S)-4-Benzyloxy-1,3-butanediol | 134731-03-8 | S |
| 4-(Benzyloxy)butane-1,3-diol (racemic) | 71998-70-4 | Racemic |
Historical Context of 1,3-Butanediol (B41344) Derivatives in Chemical Research
The journey of 1,3-butanediol derivatives in chemical research is rooted in the broader exploration of diols as versatile industrial chemicals. Initially, the focus was on simpler diols, with production methods for compounds like 1,4-butanediol (B3395766) being developed in the early to mid-20th century, famously by the Reppe process which utilized acetylene (B1199291) as a starting material. sci-hub.se This established the importance of butanediols as precursors to polymers such as polybutylene terephthalate (B1205515) (PBT) and polyurethanes. sci-hub.seatamanchemicals.com
The development of synthetic routes to 1,3-butanediol often started from C2 building blocks like ethylene (B1197577) or acetaldehyde. google.com Over time, an increasing emphasis on sustainability and the use of renewable feedstocks has driven research towards bio-based production methods. atamanchemicals.comrsc.org The recognition of the importance of chirality in biological systems spurred the development of methods to produce enantiomerically pure 1,3-butanediol. researchgate.net This evolution from a simple industrial solvent and monomer to a sophisticated, enantiopure building block for high-value applications like pharmaceuticals highlights the dynamic nature of chemical research and the continuous quest for greater synthetic precision and efficiency. The derivatization of these chiral 1,3-diols, such as the introduction of the benzyloxy group, represents a further refinement, tailoring the molecule for specific and advanced synthetic challenges.
Structure
2D Structure
Properties
IUPAC Name |
4-phenylmethoxybutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVBUAFZGGHYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525289 | |
| Record name | 4-(Benzyloxy)butane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71998-70-4 | |
| Record name | 4-(Benzyloxy)butane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60525289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Benzyloxy 1,3 Butanediol and Its Enantiomers
Chemoenzymatic and Biocatalytic Approaches to Stereoselective Synthesis
Chemoenzymatic and biocatalytic methods are gaining prominence for the synthesis of chiral compounds due to their high selectivity, mild reaction conditions, and environmental benefits over conventional chemical routes. researchgate.net These approaches utilize enzymes or whole-cell systems to catalyze key stereoselective transformations.
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the ability of enzymes, such as lipases, to selectively acylate one enantiomer of an alcohol at a much faster rate than the other. For the synthesis of enantiomerically enriched 4-benzyloxy-1,3-butanediol, a racemic mixture of the diol can be subjected to EKR.
A dynamic kinetic resolution (DKR) strategy combines the high selectivity of enzymatic resolution with in-situ racemization of the less reactive enantiomer. nih.gov This approach can theoretically convert a racemate into a single enantiomer with a 100% yield. For instance, a chemoenzymatic DKR using a lipase (B570770) for selective acylation and a ruthenium catalyst for racemization of the remaining alcohol has been successfully applied to similar biaryl alcohols. nih.gov While specific data for this compound is not detailed in the provided results, this methodology represents a potent strategy for its enantioselective synthesis.
Asymmetric Bioreductions for Chiral Alcohol Generation
Asymmetric bioreduction of a prochiral ketone precursor is a powerful method for generating chiral alcohols with high enantiomeric excess (ee). The synthesis of chiral 1,3-butanediol (B41344), a closely related compound, has been extensively studied using this approach, providing a strong precedent for the synthesis of this compound.
The key precursor for this strategy is 4-benzyloxy-3-oxobutanal or a related ketone. The reduction of the ketone functionality can be achieved using various microorganisms or isolated enzymes. For example, a newly isolated strain of Pichia jadinii has been shown to reduce 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol with 100% ee and high yield. nih.gov Similarly, mutated Rhodococcus phenylacetaldehyde (B1677652) reductase (PAR) and Leifsonia alcohol dehydrogenase (LSADH) have been used for the asymmetric reduction of 4-hydroxy-2-butanone to produce both (S)- and (R)-1,3-butanediol with high yield and stereoselectivity. nih.govresearchgate.net
A stereoinverting cascade system has also been developed for the deracemization of racemic 1,3-butanediol. researchgate.net This system utilizes two different microorganisms: Candida parapsilosis for the enantioselective oxidation of (S)-1,3-butanediol to 4-hydroxy-2-butanone, followed by the asymmetric reduction of the intermediate ketone to (R)-1,3-butanediol by Pichia kudriavzevii. researchgate.net This approach resulted in (R)-1,3-butanediol with 99.5% ee. researchgate.net These examples highlight the potential of asymmetric bioreduction for the efficient and highly selective synthesis of chiral this compound.
Table 1: Examples of Asymmetric Bioreduction for 1,3-Butanediol Synthesis
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Pichia jadinii HBY61 | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 100% | 85.1% | nih.gov |
| Mutated Rhodococcus PAR | 4-hydroxy-2-butanone | (S)-1,3-butanediol | 87% | - | nih.govresearchgate.net |
| Mutated Leifsonia ADH | 4-hydroxy-2-butanone | (R)-1,3-butanediol | 99% | 99% | nih.govresearchgate.net |
| Candida parapsilosis / Pichia kudriavzevii | racemic 1,3-butanediol | (R)-1,3-butanediol | 99.5% | 83.4% | researchgate.net |
Protein Engineering for Enhanced Enantioselectivity
Protein engineering plays a crucial role in improving the efficiency and stereoselectivity of enzymes used in biocatalysis. mednexus.org By modifying the amino acid sequence of an enzyme, its substrate specificity, activity, and enantioselectivity can be tailored for a specific transformation.
For instance, a short-chain carbonyl reductase was engineered to enhance the production of (R)-1,3-butanediol from 4-hydroxy-2-butanone. researchgate.net Computational modeling and site-saturation mutagenesis can be employed to rationally design enzyme variants with improved properties. nih.gov This approach has been used to reverse the enantioselectivity of enzymes in other systems. nih.gov While direct examples of protein engineering for the synthesis of this compound are not available, the successes in related systems demonstrate the immense potential of this technique to develop highly efficient and selective biocatalysts for its production.
Conventional Chemical Synthesis Routes
Traditional organic synthesis methods remain important for the preparation of this compound, often providing flexibility and scalability. These methods typically involve the use of protecting groups and stereoselective reactions.
Protection-Deprotection Strategies for Hydroxyl Groups
In the synthesis of polyol compounds like this compound, the selective protection and deprotection of hydroxyl groups is a fundamental strategy. uchicago.edu The benzyl (B1604629) group is a common protecting group for alcohols due to its stability under a wide range of reaction conditions and its ease of removal by hydrogenolysis. highfine.com
The synthesis of this compound would likely start from a precursor with multiple hydroxyl groups, such as 1,2,4-butanetriol. The primary hydroxyl group at the 4-position can be selectively protected as a benzyl ether. This is often achieved by reacting the triol with benzyl bromide or benzyl chloride in the presence of a base like sodium hydride. highfine.com Other protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS), may also be employed to differentiate between the hydroxyl groups at the 1- and 3-positions. utsouthwestern.edu The choice of protecting group depends on its stability towards the subsequent reaction conditions and the ease of its selective removal. uchicago.edu
Table 2: Common Protecting Groups for Alcohols and Their Removal Conditions
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Reference |
| Benzyl | Bn | BnBr, NaH, DMF or THF | H₂, Pd/C | highfine.com |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH | DDQ, CAN, or TFA | highfine.com |
| Trityl | Tr | Tr-Cl, Pyridine | Mild acid | highfine.com |
| t-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole | TBAF or acid | utsouthwestern.edu |
Stereoselective Transformations via Chiral Auxiliaries or Catalysis
Achieving the desired stereochemistry at the C-3 position of this compound is a key challenge in its chemical synthesis. This can be addressed through the use of chiral auxiliaries or asymmetric catalysis.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction. sigmaaldrich.com For example, an achiral ketone precursor to this compound could be reacted with a chiral auxiliary to form a chiral enolate. Subsequent reactions, such as an aldol (B89426) addition, would then proceed with high diastereoselectivity. scielo.org.mx The auxiliary is then removed to yield the desired chiral diol. researchgate.net Evans oxazolidinones are well-known chiral auxiliaries for stereoselective aldol reactions. scielo.org.mx
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of the enantiomerically enriched product. Asymmetric hydrogenation or transfer hydrogenation of a ketone precursor using a chiral ruthenium or rhodium catalyst is a common strategy for producing chiral alcohols. While specific examples for this compound are not detailed, this methodology is widely applied in the synthesis of chiral alcohols. Multi-catalytic one-pot procedures that combine several catalytic steps, such as isomerization and nucleophilic addition, can also be employed for the stereoselective synthesis of complex alcohols. chemrxiv.org
Synthesis from Achiral or Racemic 1,3-Butanediol Precursors
The synthesis of enantiomerically pure this compound often commences with the production of optically active (R)- or (S)-1,3-butanediol from achiral starting materials or through the resolution of racemic mixtures. These chiral diols serve as the key intermediates which are subsequently benzylated at the C-4 position.
One prominent method is the asymmetric hydrogenation of prochiral ketones. For instance, (R)-1,3-butanediol can be synthesized from methyl acetoacetate (B1235776). This process involves a ruthenium-catalyzed asymmetric hydrogenation, which yields the product with high conversion and excellent enantiomeric excess. chemicalbook.com A detailed example of such a reaction is the hydrogenation of methyl acetoacetate using a ruthenium catalyst complexed with chiral ligands like (R)-BINAP and (1R,2R)-1,2-diphenyl-1,2-ethylenediamine. chemicalbook.com
Another powerful strategy is the deracemization of racemic 1,3-butanediol using whole-cell biocatalysts. This approach offers a sustainable and highly selective alternative to classical chemical methods. A stereoinverting cascade system has been developed utilizing two different microorganisms. researchgate.net This system first employs Candida parapsilosis for the enantioselective oxidation of (S)-1,3-butanediol to 4-hydroxy-2-butanone. Subsequently, another microbe, Pichia kudriavzevii, asymmetrically reduces the intermediate ketone to yield the desired (R)-1,3-butanediol with very high enantiomeric excess. researchgate.net Under optimized conditions, this biotransformation can convert a significant concentration of the racemate into the pure (R)-enantiomer. researchgate.net
| Method | Precursor | Catalyst/System | Key Conditions | Product | Yield/Selectivity | Ref |
| Asymmetric Hydrogenation | Methyl acetoacetate | RuCl₃, (R)-BINAP, (1R,2R)-DPEN | 100°C, 10MPa H₂, 5h | (R)-1,3-Butanediol | 8.8% selectivity, 99.2% ee | chemicalbook.com |
| Biocatalytic Deracemization | Racemic 1,3-butanediol | C. parapsilosis & P. kudriavzevii | Step-by-step oxidation/reduction | (R)-1,3-butanediol | 16.67 g/L from 20 g/L racemate, 99.5% ee | researchgate.net |
| Table 1: Comparison of synthetic methods for chiral 1,3-butanediol. |
Once the enantiopure 1,3-butanediol is obtained, the final step is the selective benzylation of the primary hydroxyl group at the C-4 position to yield this compound. This is typically achieved using standard ether synthesis protocols, such as reaction with benzyl bromide in the presence of a base (e.g., sodium hydride).
Derivatization from Related Butanediol (B1596017) Structures
The synthesis of this compound can also be approached by utilizing other butanediol isomers or related structures as starting points. These routes, however, generally converge on the formation of a 1,3-diol skeleton which is then further modified.
A notable example involves the synthesis of 1,3-butanediol from biomass-derived compounds like 1,4-anhydroerythritol. rsc.org This process utilizes a tungsten-modified platinum on silica (B1680970) catalyst (Pt-WOₓ/SiO₂) for the ring-opening hydrogenolysis of 1,4-anhydroerythritol. The reaction proceeds through a 1,2,3-butanetriol (B1208628) intermediate, followed by the selective removal of a secondary hydroxyl group to furnish 1,3-butanediol with a yield of up to 54%. rsc.org This biomass-based route provides a sustainable alternative to petroleum-based processes.
Industrially, 1,4-butanediol (B3395766) is a major commodity chemical produced via several methods, including the Reppe process from acetylene (B1199291) and formaldehyde (B43269) or the hydrogenation of maleic anhydride (B1165640). google.comchemicalbook.com While direct conversion of 1,4-butanediol to 1,3-butanediol is not straightforward, the precursors used in these large-scale processes, such as butadiene, can be utilized in alternative synthetic pathways. For example, Mitsubishi Chemical developed a process starting from 1,3-butadiene, which undergoes diacetoxylation followed by hydrogenation and hydrolysis to produce 1,4-butanediol. sci-hub.seresearchgate.net Conceptually, related C4 feedstocks could be functionalized differently to access the 1,3-diol structure.
The derivatization of 4-benzyloxy-1-butanol, which has a similar benzyl ether moiety, to this compound is synthetically challenging due to the need to introduce a hydroxyl group at the C-3 position. Such a transformation would likely require multiple steps, including oxidation and subsequent reduction, making it a less common or efficient route compared to building the chiral diol first.
Novel Synthetic Route Development and Process Optimization
The development of novel synthetic routes for this compound and its precursors is driven by the need for more efficient, economical, and sustainable manufacturing processes. A key area of innovation lies in biocatalysis and the optimization of fermentation processes.
The production of chirally pure (R)-1,3-butanediol has been demonstrated in engineered whole-cell biocatalysts like Clostridium saccharoperbutylacetonicum. nih.gov By expressing an enantio-specific gene (phaB from Cupriavidus necator), these bacteria can produce (R)-1,3-butanediol directly from glucose. nih.gov Optimization efforts in such systems focus on multiple levels:
Transcriptional Level : Selecting strong promoters and comparing plasmid-based versus chromosomal gene expression.
Translational Level : Optimizing codon usage of the heterologous gene to match the host organism.
Enzyme Level : Introducing point mutations to enhance enzymatic activity. nih.gov
These strategies have led to the production of up to 1.8 g/L of (R)-1,3-butanediol in non-optimized batch fermentations, showing promise for future industrial-scale production. nih.gov
Process optimization is critical for making these biotechnological routes economically viable. Drawing parallels from the production of other butanediols, such as 2,3-butanediol (B46004) by Bacillus subtilis, key fermentation parameters are systematically optimized using methods like response surface methodology. nih.gov Important factors that require fine-tuning include:
Medium Composition : Optimizing concentrations of carbon sources (e.g., sucrose, molasses), nitrogen sources, and mineral salts. nih.gov
Culture Conditions : Controlling pH, temperature, agitation speed, and aeration rate to maximize product concentration, productivity, and yield. nih.gov
Reactivity and Chemical Transformations of 4 Benzyloxy 1,3 Butanediol
Selective Functionalization of Primary and Secondary Hydroxyl Groups
The presence of two distinct hydroxyl groups in 4-benzyloxy-1,3-butanediol—a primary alcohol at the C1 position and a secondary alcohol at the C3 position—presents opportunities for selective chemical modifications. The differing steric environments and electronic properties of these two groups allow for regioselective reactions.
Typically, the primary hydroxyl group is more sterically accessible and therefore more reactive towards many common reagents compared to the secondary hydroxyl group. This inherent difference in reactivity can be exploited to achieve selective protection, oxidation, or esterification at the C1 position while leaving the C3 hydroxyl group intact. For instance, sterically hindered protecting groups, such as tert-butyldimethylsilyl (TBDMS) chloride, will preferentially react with the primary alcohol.
Conversely, achieving selective functionalization of the secondary hydroxyl group often requires the prior protection of the primary hydroxyl group. Once the C1 alcohol is masked, the secondary alcohol at C3 becomes the sole site for further reactions. This stepwise approach is a common strategy in the synthesis of complex molecules where precise control over the functionality of each hydroxyl group is crucial.
Reactions Involving the Benzyloxy Ether Moiety
The benzyloxy group (BnO-) in this compound serves as a robust protecting group for the primary alcohol at the C4 position. This ether linkage is generally stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and oxidative. This stability makes it an ideal choice during multi-step syntheses. chemimpex.com
The primary reaction involving the benzyloxy ether is its cleavage to deprotect the alcohol. This is most commonly achieved through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the benzyl (B1604629) group is cleaved, yielding the corresponding alcohol and toluene (B28343) as a byproduct. This deprotection method is highly efficient and clean, making it a favored technique in organic synthesis.
Stereochemical Control and Regioselectivity in Derivatives
The chirality of this compound, particularly the stereocenter at the C3 position, is a key feature that is often leveraged in asymmetric synthesis to produce enantiomerically pure products. chemimpex.com The stereochemistry of this chiral center can direct the approach of incoming reagents, leading to diastereoselective transformations at adjacent positions.
For example, in reactions involving the formation of new stereocenters, the existing hydroxyl group at C3 can act as a directing group. This is particularly evident in reactions such as epoxidation or dihydroxylation of derivatives where the reagent is delivered to one face of the molecule preferentially. This substrate-controlled stereoselectivity is a powerful tool for establishing the desired stereochemistry in the final product.
Regioselectivity, the control over which hydroxyl group reacts, is primarily influenced by the steric and electronic differences between the primary and secondary alcohols, as discussed in section 3.1. By carefully selecting reagents and reaction conditions, chemists can achieve high levels of regioselectivity. For instance, bulky reagents will favor reaction at the less hindered primary hydroxyl group, while chelation-controlled reactions might favor the secondary hydroxyl group.
Formation of Cyclic and Acyclic Derivatives
The bifunctional nature of this compound allows for the synthesis of a variety of cyclic and acyclic derivatives.
Acyclic Derivatives: Acyclic derivatives are typically formed through the functionalization of one or both hydroxyl groups. Common transformations include:
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
Oxidation: Selective oxidation of the primary or secondary alcohol to yield aldehydes, ketones, or carboxylic acids.
These acyclic derivatives are often intermediates in the synthesis of more complex target molecules.
Cyclic Derivatives: The 1,3-diol motif in this compound is well-suited for the formation of cyclic structures, such as acetals and ketals. Reaction with aldehydes or ketones in the presence of an acid catalyst can yield six-membered cyclic acetals or ketals. These cyclic structures can serve as protecting groups for the diol system.
Furthermore, intramolecular reactions can lead to the formation of cyclic ethers or lactones, depending on the nature of the functional groups introduced into the molecule. For example, if the primary alcohol is converted to a leaving group and the secondary alcohol acts as a nucleophile, an intramolecular cyclization can occur to form a substituted tetrahydrofuran (B95107) ring.
The ability to form both acyclic and cyclic derivatives underscores the versatility of this compound as a starting material in organic synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (R)-4-Benzyloxy-1,3-butanediol | (S)-4-Benzyloxy-1,3-butanediol |
| CAS Number | 81096-93-7 sigmaaldrich.com | 71998-70-4 nih.gov |
| Molecular Formula | C₁₁H₁₆O₃ sigmaaldrich.com | C₁₁H₁₆O₃ chemimpex.com |
| Molecular Weight | 196.24 g/mol | 196.24 g/mol |
| Boiling Point | 138 °C at 0.5 mmHg sigmaaldrich.com | Not available |
| Storage Temperature | 2-8 °C sigmaaldrich.com | Not available |
Table 2: Common Reactions and Transformations
| Reaction Type | Reagents and Conditions | Product Type |
| Selective Protection of 1° -OH | TBDMSCl, Imidazole, DMF | Silyl (B83357) Ether |
| Deprotection of Benzyl Ether | H₂, Pd/C, Ethanol | Diol |
| Oxidation of 1° -OH | PCC, CH₂Cl₂ | Aldehyde |
| Cyclic Acetal Formation | Benzaldehyde, p-TsOH, Toluene | 1,3-Dioxane Derivative |
Applications of 4 Benzyloxy 1,3 Butanediol in Complex Molecule Synthesis
Utility as a Chiral Building Block for Bioactive Molecules
The enantiopure nature of 4-benzyloxy-1,3-butanediol provides a strategic advantage in the synthesis of bioactive molecules where specific stereoisomers are crucial for therapeutic efficacy. The benzyl (B1604629) ether group serves as a robust protecting group for the primary hydroxyl function, allowing for selective manipulation of the secondary alcohol. This protecting group can be readily removed under mild hydrogenolysis conditions, revealing the primary alcohol for further functionalization. This differential reactivity is a key feature that synthetic chemists exploit in multi-step syntheses.
Chiral diols are fundamental building blocks in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. While direct evidence of this compound's use in specific commercial drug synthesis is not extensively documented in publicly available literature, its structural motif is present in numerous pharmaceutical intermediates. The 1,3-diol functionality, in a protected and stereochemically defined form, is a common feature in the synthesis of various classes of drugs. The ability to introduce chirality early in a synthetic sequence using a building block like this compound is a highly desirable strategy for efficient and cost-effective drug development.
The synthesis of natural products often requires precise control over multiple stereocenters. This compound serves as a valuable chiral synthon in the construction of these complex architectures.
Lignans: Lignans are a large class of polyphenolic natural products with diverse biological activities. The synthesis of various stereoisomers of lignans, such as tri-substituted and tetra-substituted tetrahydrofurans, has been achieved using precursors derived from 4-benzyloxy-3-methoxy-substituted starting materials, highlighting the utility of the benzyloxy-protected scaffold in this field. researchgate.netnih.gov For instance, the synthesis of 7,8'-epoxy-8,7'-neolignan stereoisomers has been accomplished starting from an Evans' anti-aldol product which is subsequently converted to a diol intermediate. researchgate.net
Pheromones: The synthesis of optically active pheromones often relies on the use of chiral building blocks. While a direct synthesis of a pheromone from this compound is not explicitly detailed, the use of a chiral benzyl group as a chiral auxiliary and protecting group has been demonstrated in the synthesis of optically active 1,2-diols and the pheromone (+)-Frontalin. This approach, which involves the chelation-controlled asymmetric addition of a Grignard reagent to a chiral α-benzyloxy ketone, underscores the potential of benzyloxy-containing chiral molecules in pheromone synthesis.
β3-Adrenergic Receptor Agonists: β3-adrenergic receptors are therapeutic targets for conditions such as overactive bladder and obesity. acs.orgnih.gov The synthesis of potent β3-adrenergic receptor agonists often involves chiral intermediates. researchgate.net While a direct synthetic route employing this compound is not prominently reported, the synthesis of these agonists frequently utilizes chiral epoxides, which can be readily derived from chiral diols. researchgate.net The enantioselective synthesis of key intermediates for β3-agonists highlights the importance of chiral building blocks in this area of medicinal chemistry.
Penem (B1263517)/Carbapenem (B1253116) Antibiotics: Chirally pure (R)-1,3-butanediol is a known intermediate in the synthesis of azetidinone derivatives, which are precursors to penem and carbapenem antibiotics. chemanalyst.com These β-lactam antibiotics are crucial in treating bacterial infections. evonik.comrsc.org The structural similarity and the importance of the (R)-configuration suggest that (R)-4-benzyloxy-1,3-butanediol is a highly relevant and potentially advantageous precursor for these synthetic routes, offering a protected primary alcohol for more complex synthetic strategies. The synthesis of key intermediates for carbapenem and penem antibiotics, such as 4-acetoxy-2-azetidinone, often starts from chiral precursors. oaepublish.com
Table 1: Examples of Bioactive Molecules and Intermediates Synthesized Using Chiral Diol Scaffolds
| Class of Compound | Specific Example/Intermediate | Role of Chiral Diol Scaffold |
|---|---|---|
| Natural Products (Lignans) | Tetra-substituted tetrahydrofuran (B95107) lignans | Provides the chiral backbone for the furan (B31954) ring system. researchgate.netnih.gov |
| Antibiotics (Carbapenems) | Azetidinone derivatives | (R)-1,3-butanediol is a precursor for the chiral side chain. chemanalyst.com |
| Pheromones | (+)-Frontalin | A chiral benzyloxy group acts as an auxiliary and protecting group in the synthesis of a key diol intermediate. |
Application in Specialty Chemical Synthesis
Beyond its role in bioactive molecule synthesis, this compound and related butanediols find applications in the production of specialty chemicals. chemanalyst.com Butanediols, in general, are versatile industrial chemicals used as solvents and in the manufacture of various plastics, elastic fibers, and polyurethanes. evonik.com The specific properties of this compound, including its chirality and the presence of a benzyl ether, position it as a valuable intermediate for the synthesis of fine chemicals where precise molecular architecture is required. Its use as a research chemical is also noted, indicating its role in the development of novel chemical entities. researchgate.net
Integration into Polymer and Advanced Material Synthesis
The diol functionality of this compound makes it a suitable monomer for incorporation into polymers. The presence of the benzyloxy group can impart specific properties to the resulting polymer and also serves as a handle for further modification.
A notable application in this area is the synthesis of functional polylactide copolymers. A polylactide copolymer with pendant benzyloxy groups has been created by copolymerizing a benzyl-ether substituted monomer with lactide. Subsequent debenzylation of the polymer exposes pendant hydroxyl groups. These hydroxyl groups can then be modified, for example, with succinic anhydride (B1165640) to introduce carboxylic acid functionalities. These carboxylic acid groups are then available for coupling with amine-containing biological molecules, demonstrating a pathway to biofunctional materials.
Butanediols are fundamental components in the production of various polyesters and polyurethanes. researchgate.netresearchgate.net For instance, 1,4-butanediol (B3395766) is a key monomer in the synthesis of poly(butylene terephthalate) (PBT) and poly(butylene succinate) (PBS). mdpi.comgoogle.com While this compound is a more specialized diol, its incorporation into such polymer backbones could introduce chirality and functionality, leading to materials with unique properties, such as biodegradability and tailored mechanical characteristics. The development of degradable branched and cross-linked polyesters from bio-derived starting materials is an active area of research, and functional diols are key to creating these advanced materials. rsc.org
Table 2: Potential Applications of this compound in Polymer Synthesis
| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |
|---|---|---|
| Functional Polylactides | As a co-monomer with lactide | Introduces pendant benzyloxy groups for further functionalization. |
| Polyesters (e.g., PBT, PBS analogues) | As a diol monomer | Imparts chirality and potential for modified thermal and mechanical properties. |
| Polyurethanes | As a chain extender or soft segment component | Introduces chirality and functional handles for creating advanced materials. |
Emerging Research Directions and Future Prospects for 4 Benzyloxy 1,3 Butanediol
Development of More Sustainable and Environmentally Benign Synthetic Pathways
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. In this context, the synthesis of 4-benzyloxy-1,3-butanediol and its parent compound, 1,3-butanediol (B41344), is being re-evaluated to minimize environmental impact.
One promising approach involves the use of biomass-derived feedstocks. mdpi.com For instance, the hydrogenolysis of 1,4-anhydroerythritol, a compound derivable from biomass, over a tungsten-modified platinum on silica (B1680970) catalyst has been reported as a method for producing 1,3-butanediol. rsc.org This particular process involves a ring-opening hydrogenolysis followed by the selective removal of secondary hydroxyl groups. rsc.org Further research in this area could lead to the development of catalytic systems that can directly convert biomass-derived materials into this compound, thereby reducing reliance on petrochemical precursors.
Another avenue for sustainable synthesis is the use of biocatalysis. Enzymes and whole-cell systems offer high selectivity and operate under mild reaction conditions, reducing energy consumption and waste generation. researchgate.netresearchgate.net For example, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) using microbial reductases can produce enantiomerically pure (R)-1,3-butanediol. nih.gov The development of engineered enzymes could enable the direct and enantioselective synthesis of this compound from simple starting materials.
The principles of green chemistry, such as atom economy and the use of non-hazardous solvents, are also being applied to the synthesis of related diols. Research into catalytic systems that minimize waste and utilize environmentally friendly reagents will be crucial for the sustainable production of this compound.
Exploration of Novel Derivatization Strategies for Uncharted Applications
The functional groups of this compound, a primary and a secondary alcohol, provide ample opportunities for chemical modification, leading to a wide range of derivatives with potentially novel applications.
One area of exploration is the synthesis of new esters and ethers. For example, a novel ketone ester, bis-octanoyl-(R)-1,3-butanediol, has been studied for its effects on human metabolism. nih.gov By systematically varying the acyl or alkyl groups attached to the hydroxyl functions of this compound, libraries of new compounds can be generated and screened for biological activity or unique material properties.
The diol functionality also makes it a suitable monomer for polymerization reactions. Incorporation of the this compound unit into polyesters, polyurethanes, or other polymers could impart specific properties such as chirality, biodegradability, or altered thermal and mechanical characteristics. These new polymers could find applications in specialty plastics, biomedical devices, or drug delivery systems.
Furthermore, the benzyl (B1604629) ether can be selectively cleaved to reveal a primary alcohol, allowing for differential functionalization of the two hydroxyl groups. This selective manipulation is key to synthesizing complex molecules and chiral building blocks for the pharmaceutical and agrochemical industries. chemimpex.compsu.edu
Advances in Scalable Production of Enantiopure this compound
The production of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. researchgate.net Consequently, developing scalable and efficient methods for producing enantiopure (R)- and (S)-4-benzyloxy-1,3-butanediol is a significant research focus.
Biocatalytic methods are at the forefront of this effort. The use of whole-cell biocatalysts, such as Candida krusei, has been shown to be effective in the asymmetric reduction of 4-hydroxy-2-butanone to produce (R)-1,3-butanediol with high enantiomeric excess. nih.gov Similarly, continuous production of chiral 1,3-butanediol has been achieved using immobilized biocatalysts in packed-bed reactors. researchgate.net These biocatalytic systems can be optimized and scaled up for industrial production.
Another strategy is the deracemization of racemic 1,3-butanediol. This can be achieved through a stereoinverting cascade system that combines an enantioselective oxidation of one enantiomer with an asymmetric reduction of the resulting ketone to the other enantiomer. researchgate.net Such processes allow for the theoretical 100% conversion of a racemate into a single desired enantiomer.
Advances in asymmetric catalysis, including the development of new chiral catalysts and organocatalytic methods, also contribute to the efficient synthesis of enantiopure diols. acs.org For example, asymmetric aldol (B89426) reactions followed by stereoselective reduction can yield chiral 1,3-diols with high enantiomeric purity. acs.org The application and optimization of these methods for the large-scale synthesis of enantiopure this compound are active areas of research.
Interdisciplinary Research Integrating this compound into New Scientific Fields
The unique properties of this compound and its derivatives are paving the way for their application in diverse scientific fields beyond traditional organic synthesis.
Materials Science: As a chiral building block, this compound can be used to create chiral polymers and liquid crystals. chemimpex.com These materials can exhibit interesting optical and electronic properties with potential applications in displays, sensors, and chiral chromatography. The benzyloxy group can also influence the self-assembly and morphology of these materials.
Pharmaceutical and Medicinal Chemistry: Chiral diols are crucial intermediates in the synthesis of many biologically active molecules. researchgate.net The enantiomers of this compound can serve as starting materials for the synthesis of complex natural products and pharmaceuticals. Its derivatives are being explored for their potential therapeutic effects.
Cosmetics and Fragrances: The parent compound, 1,3-butanediol, is used in cosmetic formulations. chemimpex.com The properties of this compound could be leveraged to develop new cosmetic ingredients with enhanced functionalities. In the fragrance industry, it can serve as a precursor for the synthesis of novel fragrance molecules. chemimpex.com
The table below summarizes the key research directions and their potential impacts:
| Research Direction | Key Methodologies | Potential Impact |
| Sustainable Synthesis | Biocatalysis, Biomass conversion, Green chemistry | Reduced environmental footprint, Lower production costs |
| Novel Derivatization | Esterification, Etherification, Polymerization | New materials with unique properties, Novel therapeutic agents |
| Scalable Enantiopure Production | Biocatalysis, Deracemization, Asymmetric catalysis | Access to enantiomerically pure pharmaceuticals, Improved drug efficacy |
| Interdisciplinary Research | Materials science, Medicinal chemistry, Cosmetics | Innovative applications in diverse technological fields |
Q & A
What are the common synthetic routes for preparing 4-Benzyloxy-1,3-butanediol, and how can its purity be verified?
Basic Research Question
this compound is synthesized via multistep organic reactions. A documented approach involves a four-step sequence starting with the diol to prepare selenoesters for radical cyclization, as demonstrated in the construction of Kumausallene's core structure . Key steps include benzyl ether protection of hydroxyl groups, oxidation, and functional group transformations. Purity verification typically employs chromatographic methods (HPLC, TLC) and spectroscopic characterization (NMR, IR). Enantiomeric purity can be assessed using chiral HPLC or polarimetry, especially for stereoisomers like (R)- or (S)-forms .
How does the stereochemistry of this compound influence its reactivity in organic synthesis?
Basic Research Question
The stereochemistry (e.g., (R)- vs. (S)-enantiomers) critically impacts regioselectivity and reaction outcomes. For instance, chiral this compound derivatives are used in asymmetric synthesis to induce stereocontrol in cyclization or nucleophilic addition reactions. The benzyloxy group’s spatial orientation affects steric hindrance and electronic effects, which can dictate pathways in radical or enzymatic reactions. Studies on analogous diols highlight enantiomer-specific interactions with enzymes, such as dehydrogenases, which may preferentially process one stereoisomer .
What role does this compound play in radical cyclization reactions for constructing complex natural products?
Advanced Research Question
this compound serves as a precursor for selenoesters in acyl radical cyclization, enabling the synthesis of complex frameworks like Kumausallene. The diol is converted into a selenoester via sequential oxidation and functionalization. Under radical conditions (e.g., AIBN/heat), the selenoester undergoes cyclization to form cyclic ethers or carbocycles. This method’s efficiency depends on optimizing reaction parameters (temperature, initiator concentration) and protecting group stability. Contradictions in yield or selectivity may arise from competing pathways, necessitating mechanistic studies using deuterated analogs or computational modeling .
How can isotopic labeling of this compound derivatives aid in mechanistic studies of enzymatic or chemical reactions?
Advanced Research Question
Deuterated derivatives (e.g., [1,1,1,3,3-²H₅]-4-Benzyloxy-2-butanone) allow tracing hydrogen transfer mechanisms in enzymatic or radical reactions. Isotopic labeling can reveal kinetic isotope effects (KIEs), distinguishing between concerted and stepwise pathways. For example, in dehydrogenase-catalyzed oxidations, deuterium substitution at specific positions may slow reaction rates, providing insights into transition-state geometry. Synthetic protocols for labeled derivatives require careful selection of deuterium sources (e.g., D₂O, CD₃OD) and validation via mass spectrometry or ²H-NMR .
What analytical techniques are critical for characterizing the structural and stereochemical integrity of this compound derivatives in crystallographic studies?
Advanced Research Question
X-ray crystallography is the gold standard for resolving stereochemistry and molecular conformation. For derivatives like 3-[4-(Benzyloxy)phenyl]-1-(2-furyl)-3-hydroxyprop-2-en-1-one, crystallographic data confirm bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). Complementary techniques include:
- NMR : Assigns proton environments and detects diastereomers.
- Polarimetry : Quantifies optical activity for chiral centers.
- HPLC-MS : Validates purity and molecular weight.
Discrepancies in crystallographic vs. spectroscopic data may arise from dynamic effects (e.g., fluxionality), requiring temperature-dependent studies .
How can researchers resolve contradictions in reaction yields when using this compound in multistep syntheses?
Advanced Research Question
Yield inconsistencies often stem from competing side reactions (e.g., overoxidation, benzyl group cleavage). Systematic analysis includes:
- Reaction Monitoring : Use in-situ IR or LC-MS to identify intermediates.
- Byproduct Isolation : Characterize impurities via preparative TLC or column chromatography.
- Condition Screening : Vary solvents (polar aprotic vs. ethers), temperatures, and catalysts.
For example, in selenoester preparation, trace moisture may hydrolyze intermediates, necessitating rigorous drying. Contradictory data from similar studies may reflect differences in reagent quality or scaling effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
